molecular formula C7H7BClFO2 B3059718 (2-Chloro-4-fluoro-5-methylphenyl)boronic acid CAS No. 1207428-93-0

(2-Chloro-4-fluoro-5-methylphenyl)boronic acid

Cat. No.: B3059718
CAS No.: 1207428-93-0
M. Wt: 188.39
InChI Key: IZSSLSDISWWLLH-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-fluoro-5-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as our compound) transfers its organic group to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is a part of various biochemical pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and various types of C-C bond formations .

Pharmacokinetics

Boronic esters like this compound are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Result of Action

The action of 2-Chloro-4-fluoro-5-methylphenylboronic acid results in the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler precursors . The compound’s action thus has significant implications for the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of 2-Chloro-4-fluoro-5-methylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Moreover, the stability of the compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific reaction conditions and environmental factors .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2-Chloro-4-fluoro-5-methylphenyl)boronic acid are not fully explored yet. Boronic acids and their derivatives are known to interact with various enzymes and proteins. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Temporal Effects in Laboratory Settings

Boronic acids and their esters are generally stable but can undergo hydrolysis .

Metabolic Pathways

Boronic acids are known to participate in various transformations into a broad range of functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-5-methylphenyl halides using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-fluoro-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The halogen substituents (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-4-fluoro-5-methylphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: Research into boron-based drugs for cancer therapy and other diseases often involves this compound.

    Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique reactivity and properties.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-3-methylphenylboronic acid

Comparison: (2-Chloro-4-fluoro-5-methylphenyl)boronic acid is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the phenyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both chlorine and fluorine enhances the compound’s electrophilicity, making it more reactive in certain coupling reactions. Additionally, the methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various chemical transformations.

Properties

IUPAC Name

(2-chloro-4-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSSLSDISWWLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238314
Record name B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207428-93-0
Record name B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207428-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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